molecular formula C5H13O2P B13463771 2-(Dimethylphosphoryl)propan-2-ol

2-(Dimethylphosphoryl)propan-2-ol

Cat. No.: B13463771
M. Wt: 136.13 g/mol
InChI Key: CWCIECAZAREDEB-UHFFFAOYSA-N
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Description

2-(Dimethylphosphoryl)propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a dimethylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylphosphoryl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of propan-2-ol with dimethylphosphoryl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphoryl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2-(Dimethylphosphoryl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphoryl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The dimethylphosphoryl group can participate in various chemical reactions, altering the reactivity and properties of the compound. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-ol: A simple alcohol with a hydroxyl group attached to a secondary carbon.

    Dimethylphosphoryl chloride: A compound with a phosphoryl group bonded to two methyl groups and a chlorine atom.

    2-Methyl-2-propanol: An alcohol with a hydroxyl group attached to a tertiary carbon.

Uniqueness

2-(Dimethylphosphoryl)propan-2-ol is unique due to the presence of both a hydroxyl group and a dimethylphosphoryl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds.

Properties

Molecular Formula

C5H13O2P

Molecular Weight

136.13 g/mol

IUPAC Name

2-dimethylphosphorylpropan-2-ol

InChI

InChI=1S/C5H13O2P/c1-5(2,6)8(3,4)7/h6H,1-4H3

InChI Key

CWCIECAZAREDEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)P(=O)(C)C

Origin of Product

United States

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